Structural Distinction from Closest 8-HQ Analogs
The target compound possesses a piperidin-1-yl(pyridin-4-yl)methyl group at the 7-position, a structural feature not present in any of the systematically characterized 8-HQ Mannich bases (Q-1 through Q-4) [1]. The closest structurally characterized analogs are 7-(morpholinomethyl)quinolin-8-ol (Q-2) and 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3). The presence of the additional pyridin-4-yl ring in the target compound is a significant structural departure from these analogs, introducing a tertiary amine with distinct basicity and steric bulk.
| Evidence Dimension | 7-Position substituent structure |
|---|---|
| Target Compound Data | 7-[piperidin-1-yl(pyridin-4-yl)methyl] group (C20H21N3O, MW 319.4) |
| Comparator Or Baseline | Q-2: 7-(morpholinomethyl) (C14H16N2O2, MW 244.3); Q-3: 7-(piperidin-1-ylmethyl) (C15H18N2O, MW 242.3); Q-4: 7-(4-chlorobenzylamino) derivatives |
| Quantified Difference | Target compound is structurally distinct; no head-to-head comparison data available in public domain. |
| Conditions | Structural comparison based on IUPAC names and molecular formulas from authoritative databases. |
Why This Matters
The structural non-identity with all biologically characterized analogs means no literature IC50, pKa, or pM values can be extrapolated to this compound, making it a unique chemical entity for novel target engagement studies.
- [1] Pape VFS, May NV, Gál GT, Szatmári I, Szeri F, Fülöp F, Szakács G, Enyedy ÉA. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. Dalton Trans. 2018;47(47):17032-17045. View Source
